InChI=1S/C12H10OS/c13-11(12-7-4-8-14-12)9-10-5-2-1-3-6-10/h1-8H,9H2
. The compound has a topological polar surface area of 45.3 Ų and a complexity of 197 .
2-Phenyl-1-(thiophen-2-yl)ethanone is an organic compound with the molecular formula . This compound is classified as a ketone, characterized by the presence of a phenyl group and a thiophene ring, which makes it a significant intermediate in organic synthesis. Its structure contributes to its reactivity and potential applications in various fields, including medicinal chemistry and materials science .
This compound is typically synthesized in laboratory settings and is commercially available from chemical suppliers. It falls under the category of aromatic ketones, which are known for their diverse chemical properties and reactivity. The ketone functional group is pivotal in many organic reactions, making this compound a valuable precursor for further synthetic transformations .
The synthesis of 2-Phenyl-1-(thiophen-2-yl)ethanone can be achieved through several methods, with one common approach being the Friedel-Crafts acylation. This method involves the reaction of thiophene with phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions typically require careful control of temperature and stoichiometry to optimize yield and purity .
The molecular structure of 2-Phenyl-1-(thiophen-2-yl)ethanone features:
2-Phenyl-1-(thiophen-2-yl)ethanone undergoes various chemical transformations, including:
Common reagents for these reactions include:
The mechanism of action for 2-Phenyl-1-(thiophen-2-yl)ethanone involves its interaction with biological targets through its reactive functional groups. The compound's ability to undergo transformations allows it to participate in various biochemical pathways, potentially influencing cellular processes. This reactivity underpins its exploration in medicinal chemistry for developing bioactive compounds .
Key properties include:
2-Phenyl-1-(thiophen-2-yl)ethanone has diverse applications across several scientific fields:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3